Compound Description: This series of compounds are identified as highly selective dopamine D3 receptor (D3R) ligands. They exhibit over 1000-fold selectivity for D3R over dopamine D2 receptors (D2R), making them some of the most D3R-selective compounds reported [].
Compound Description: WC-10 is a N-phenyl piperazine analog with high affinity and selectivity for D3R compared to D2R []. A tritiated version, [3H]WC-10, was developed as a selective radioligand for D3R and used in in vitro binding studies [].
Compound Description: NGB 2904 is a D3R antagonist that has been studied for its effects on cocaine abuse in rhesus monkeys []. It blocks quinpirole-induced yawning and attenuates the discriminative and reinforcing stimulus effects of cocaine [].
Compound Description: CJB 090 acts as a partial D3R agonist []. It attenuates both the discriminative and reinforcing stimulus effects of cocaine in rhesus monkeys without producing cocaine-like effects itself [].
5. N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)* Compound Description: This compound exhibits high affinity for the D3 receptor (Ki = 0.13 - 4.97 nM) and high selectivity over D2, D4, 5-HT1A, and α1 receptors []. * Relevance: Similar to 3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide, compound 19 features a benzamide core structure, a butyl linker, and a piperazine ring with a halogenated phenyl substituent. The key structural difference lies in the substitution pattern on the benzamide (3-methoxy vs. 3-fluoro) and the specific halogen substitution on the phenyl ring (2,3-dichloro vs. unsubstituted).
6. N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27)* Compound Description: This compound is identified as a potential candidate for positron emission tomography (PET) imaging due to its favorable D3 receptor affinity, lipophilicity, and potential for 11C labeling [].* Relevance: Compound 27 shares a similar scaffold with 3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide, featuring a benzamide core, butyl linker, and piperazine ring with a substituted phenyl group. Notable differences include the 3-methoxy substituent on the benzamide (compared to 3-fluoro) and the 2,3-dimethyl substitution on the phenyl ring (compared to unsubstituted).
7. N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)* Compound Description: Like compound 27, compound 41 is also considered a promising candidate for PET imaging due to its D3 receptor affinity, lipophilicity, and potential for 11C labeling []. * Relevance: While retaining the 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl motif present in 3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide, compound 41 incorporates a 7-methoxy-2-benzofurancarboxamide core instead of the simple benzamide. This structural difference highlights the influence of the aromatic core on D3 receptor binding and selectivity.
8. (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280, 38)* Compound Description: ST 280 exhibits high affinity for D3 receptors (Ki = 0.5 nM) and significant selectivity over D2 receptors (Ki = 76.4 nM), resulting in a selectivity ratio of 153 []. This compound shows promise as a potential radioligand for D3 receptor-related research.* Relevance: While both compounds feature a butyl chain linked to a substituted piperazine ring, ST 280 differs from 3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide in its aromatic core and the presence of a cinnamoylamide moiety instead of a benzamide. This difference highlights the impact of structural variations on receptor selectivity and affinity.
Compound Description: WC 44 is a full D3 agonist. In a study investigating the effects of D3 receptor activation on involuntary movements, WC 44 was shown to delay the onset and reduce the frequency of head twitches induced by 2,5-dimethoxy-4-iodoamphetamine (DOI) in mice [].
Compound Description: WW-III-55 functions as a partial D3 agonist. Similar to WC 44, it was also found to alleviate DOI-induced head twitches in mice, suggesting a potential role of D3 receptor activation in controlling involuntary movements [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.